2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate
CAS No.: 3761-60-2
Cat. No.: VC18421329
Molecular Formula: C18H29ClO5S
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3761-60-2 |
---|---|
Molecular Formula | C18H29ClO5S |
Molecular Weight | 392.9 g/mol |
IUPAC Name | 1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite |
Standard InChI | InChI=1S/C18H29ClO5S/c1-14(21-13-15(2)24-25(20)23-11-10-19)12-22-17-8-6-16(7-9-17)18(3,4)5/h6-9,14-15H,10-13H2,1-5H3 |
Standard InChI Key | RNLHIRMFNJWZSE-UHFFFAOYSA-N |
Canonical SMILES | CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl |
Introduction
Identity and Nomenclature
Systematic Nomenclature
The compound is formally named 1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite according to IUPAC rules . This nomenclature reflects its branched ether-sulfite ester architecture, with a tert-butylphenoxy group at the 4-position, methyl-substituted propyl ether linkages, and a 2-chloroethyl sulfite moiety.
Registry Identifiers
Identifier | Value | Source |
---|---|---|
CAS Number | 3761-60-2 | PubChem |
DTXSID | DTXSID80958656 | EPA DSSTox |
Wikidata ID | Q82939181 | Wikidata |
Nikkaji Number | J8.244I | Japan Chemical DB |
Synonyms
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2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate
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Sulfurous acid, 2-chloroethyl 2-[2-[4-(1,1-dimethylethyl)phenoxy]-1-methylethoxy]-1-methylethyl ester
Molecular Structure and Properties
Structural Elucidation
The SMILES notation CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl
reveals:
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A central tert-butylphenoxy group (C(C)(C)C6H4O-) linked via a methyl-substituted propyl ether chain.
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A sulfite ester group (OS(=O)O-) bonded to a 2-chloroethyl terminus (ClCH2CH2-).
Table 1: Molecular Descriptors
Property | Value | Method |
---|---|---|
Molecular Formula | C18H29ClO5S | PubChem |
Molecular Weight | 392.9 g/mol | PubChem |
Topological Polar SA | 85.5 Ų | Computed (PubChem) |
Spectroscopic Signatures
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IR Spectroscopy: Expected S=O stretch at 1180–1120 cm⁻¹ and C-O-C ether vibrations at 1250–1050 cm⁻¹ .
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NMR: Predicted δ 1.28 ppm (tert-butyl CH3), δ 3.5–4.2 ppm (methyleneoxy and sulfite protons), δ 6.8–7.2 ppm (aromatic protons) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via esterification of sulfurous acid with chloroethanol and a diol precursor:
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Diol Preparation:
Reaction of 4-tert-butylphenol with propylene oxide derivatives forms the methyl-substituted propyl ether backbone . -
Sulfite Esterification:
Treatment with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) introduces the sulfite group, followed by chloroethylation :
Process Optimization
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Solvent Selection: Dichloromethane or dimethyl ether enable high yields (≥75%) by minimizing hydrolysis .
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Purification: Silica gel chromatography isolates the product from byproducts like unreacted diol .
Physicochemical Properties
Table 2: Key Physicochemical Data
Applications and Uses
Pharmaceutical Intermediates
The compound’s sulfite ester group and chloroethyl chain suggest utility in:
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Prodrug Synthesis: Sulfur-containing moieties often enhance drug bioavailability .
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Anticancer Agents: Chloroethyl groups are precursors in alkylating agents (e.g., mustards) .
Specialty Chemicals
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Polymer Additives: Sulfite esters act as antioxidants in polyolefins .
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Agrochemicals: tert-Butylphenoxy derivatives are herbicide components .
Analytical Characterization
Chromatographic Methods
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HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
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GC-MS: Derivatization with BSTFA enhances volatility; m/z 393 (M+) .
Quantitative NMR
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